2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde
Description
2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is a piperidine-carbaldehyde derivative featuring a 6-isopropoxypyridin-3-yl substituent. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of chromenone derivatives, as demonstrated in Example 40 of a patent application ().
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(6-propan-2-yloxypyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3 |
InChI Key |
PVAFGEJBPKQQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: Formation of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of pyridine-piperidine hybrids. Key analogs include:
Key Observations:
- The azepan-1-yl group (a seven-membered amine ring) increases conformational flexibility and basicity, which may enhance receptor binding in neurological targets . The 4-methylpiperazin-1-yl group adds a tertiary amine, common in kinase inhibitors and antipsychotics due to its hydrogen-bonding capacity .
Physicochemical and Reactivity Profiles
- Lipophilicity: The isopropoxy substituent likely increases logP compared to azepane or methylpiperazine analogs, favoring passive diffusion across biological membranes.
- Stability: The azepane analog decomposes under combustion to release CO, CO2, and NOx , whereas the isopropoxy derivative’s stability data are unspecified. Piperidine-1-carbaldehyde, the parent compound, is highly flammable , suggesting that bulkier substituents may reduce volatility.
Biological Activity
2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 220.28 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=NC(=C(C=C1)O)NCC2CCCCC2 |
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study evaluating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the C-6 position greatly influenced their activity against Mycobacterium tuberculosis and other pathogens .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) against M. tuberculosis | MIC (µg/mL) against Gram-positive bacteria |
|---|---|---|
| This compound | 4 | 15.6 (S. epidermidis) |
| Piperidine derivative A | 8 | 31.25 (M. luteus) |
| Piperidine derivative B | 16 | >1000 (Gram-negative strains) |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that this compound exhibits selective toxicity towards cancerous cells while maintaining lower toxicity towards normal cells. The selectivity index (SI) calculated from these studies indicates that the compound has a favorable safety profile.
Table 2: Cytotoxicity Assay Results
| Compound | IC50 (µM) on HaCaT cells | SI (IC50/MIC) |
|---|---|---|
| This compound | >50 | >12.5 |
| Piperidine derivative A | 25 | 3.125 |
| Piperidine derivative B | 10 | 0.625 |
The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets, such as enzymes and receptors associated with microbial resistance and cancer cell proliferation. In silico studies have predicted that this compound can inhibit key enzymes involved in metabolic pathways critical for pathogen survival and tumor growth .
Case Studies
Several case studies have documented the therapeutic potential of piperidine derivatives:
- Tuberculostatic Activity : In a recent study, piperidine derivatives were shown to significantly inhibit the growth of M. tuberculosis, with some compounds demonstrating MIC values comparable to established antitubercular drugs .
- Cancer Research : Another investigation highlighted the potential of piperidine derivatives as anticancer agents, showing effective inhibition of cell proliferation in various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde, and what key intermediates should be prioritized for yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pyridine ring followed by piperidine functionalization. Key intermediates include 6-isopropoxy-3-bromopyridine (for coupling with piperidine) and protected aldehyde precursors. Yield optimization should focus on controlling reaction temperature (60–80°C) and using catalysts like Pd(PPh₃)₄ for cross-coupling steps. Protecting groups (e.g., acetals for aldehydes) can prevent side reactions during piperidine ring formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. In case of skin contact, wash immediately with water for 15 minutes. For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste. Store in airtight containers at 2–8°C to prevent degradation .
Q. How does the steric and electronic environment of the isopropoxy group influence the reactivity of the pyridine ring in this compound?
- Methodological Answer : The isopropoxy group acts as an electron-donating substituent, activating the pyridine ring for electrophilic substitution at the ortho and para positions. Steric hindrance from the isopropyl group may reduce reactivity at the adjacent carbon, necessitating optimized reaction conditions (e.g., higher temperatures or Lewis acid catalysts) for further functionalization .
Q. What are the primary degradation pathways of this compound under accelerated stability testing conditions (e.g., heat, light, humidity)?
- Methodological Answer : Thermal degradation produces CO, CO₂, and nitrogen oxides, as observed in analogous piperidine-carbaldehyde derivatives. Photooxidation likely targets the aldehyde group, forming carboxylic acid byproducts. Stability studies should include HPLC-MS monitoring under ICH Q1A guidelines to identify degradation products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the rational design of derivatives for target-specific pharmacological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distributions, highlighting reactive sites for modification. Molecular docking against targets like serotonin receptors (based on structural analogs) can prioritize derivatives with improved binding affinity. For example, modifying the piperidine ring’s conformation may enhance interactions with hydrophobic pockets in enzyme active sites .
Q. What analytical techniques are most effective for resolving structural ambiguities in this piperidine-pyridine hybrid system?
- Methodological Answer : Use 2D-NMR (¹H-¹³C HSQC, NOESY) to confirm regiochemistry of the pyridine and piperidine linkage. LC-HRMS with collision-induced dissociation (CID) can differentiate isomers via fragmentation patterns. X-ray crystallography is recommended for absolute configuration determination, especially if chiral centers are present .
Q. What strategies mitigate batch-to-batch variability in synthesis, particularly in controlling aldehyde oxidation or piperidine ring conformations?
- Methodological Answer : Implement in-process monitoring via FTIR or Raman spectroscopy to track aldehyde stability. Use reducing agents (e.g., NaBH₄) to prevent over-oxidation. For conformational control, optimize solvent polarity (e.g., DMF for chair conformations) and employ low-temperature crystallization to isolate thermodynamically favored ring structures .
Q. How can contradictory bioactivity data (e.g., receptor affinity vs. cellular efficacy) be systematically analyzed to identify confounding factors?
- Methodological Answer : Perform dose-response assays to rule out non-specific cytotoxicity. Use orthogonal binding assays (e.g., SPR vs. radioligand displacement) to validate receptor interactions. Confounding factors like metabolite interference (e.g., aldehyde oxidation products) should be analyzed via metabolic stability assays in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
